molecular formula C18H22O5 B2650833 Ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate CAS No. 858751-78-7

Ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate

Cat. No.: B2650833
CAS No.: 858751-78-7
M. Wt: 318.369
InChI Key: GHCRWPLMWTVFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate is an ester compound characterized by its unique structure, which includes a chromenyl group. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate typically involves esterification reactions. One common method is the reaction of 4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing active metabolites that interact with enzymes and receptors. The chromenyl group may contribute to its biological activity by interacting with cellular pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent and in flavorings.

    Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.

    Ethyl benzoate: Used in fragrances and as a solvent.

Uniqueness

Ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate is unique due to its chromenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-5-21-17(19)9-8-15-12(4)14-7-6-13(22-11(2)3)10-16(14)23-18(15)20/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCRWPLMWTVFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OC(C)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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